Cas no 280-98-8 (3,9-diazabicyclo3.3.1nonane)

3,9-diazabicyclo3.3.1nonane structure
3,9-diazabicyclo3.3.1nonane structure
商品名:3,9-diazabicyclo3.3.1nonane
CAS番号:280-98-8
MF:C7H14N2
メガワット:126.199461460114
MDL:MFCD19217450
CID:4778801
PubChem ID:21266863

3,9-diazabicyclo3.3.1nonane 化学的及び物理的性質

名前と識別子

    • 3,9-diazabicyclo[3.3.1]nonane
    • SB36356
    • 3,9-diazabicyclo3.3.1nonane
    • MDL: MFCD19217450
    • インチ: 1S/C7H14N2/c1-2-6-4-8-5-7(3-1)9-6/h6-9H,1-5H2
    • InChIKey: PJDJTXWCVQUXKZ-UHFFFAOYSA-N
    • ほほえんだ: N1C2CNCC1CCC2

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 93.1
  • トポロジー分子極性表面積: 24.1
  • 疎水性パラメータ計算基準値(XlogP): 0.1

3,9-diazabicyclo3.3.1nonane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0677-50mg
3,9-Diazabicyclo[3.3.1]nonane
280-98-8 97%
50mg
¥1364.05 2025-01-21
eNovation Chemicals LLC
Y1005734-5g
3,9-Diazabicyclo[3.3.1]nonane
280-98-8 95%
5g
$4475 2024-07-28
Enamine
EN300-197909-0.1g
3,9-diazabicyclo[3.3.1]nonane
280-98-8
0.1g
$1275.0 2023-09-16
Enamine
EN300-197909-1.0g
3,9-diazabicyclo[3.3.1]nonane
280-98-8
1g
$1449.0 2023-05-25
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0677-500mg
3,9-Diazabicyclo[3.3.1]nonane
280-98-8 97%
500mg
4579.43CNY 2021-05-08
Enamine
EN300-197909-0.5g
3,9-diazabicyclo[3.3.1]nonane
280-98-8
0.5g
$1391.0 2023-09-16
Enamine
EN300-197909-5g
3,9-diazabicyclo[3.3.1]nonane
280-98-8
5g
$5981.0 2023-09-16
Enamine
EN300-197909-10g
3,9-diazabicyclo[3.3.1]nonane
280-98-8
10g
$11662.0 2023-09-16
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0677-100mg
3,9-Diazabicyclo[3.3.1]nonane
280-98-8 97%
100mg
¥1853.72 2025-01-21
eNovation Chemicals LLC
Y1005734-50mg
3,9-Diazabicyclo[3.3.1]nonane
280-98-8 95%
50mg
$190 2024-07-28

3,9-diazabicyclo3.3.1nonane 関連文献

3,9-diazabicyclo3.3.1nonaneに関する追加情報

Exploring the Versatile Applications and Properties of 3,9-Diazabicyclo[3.3.1]nonane (CAS No. 280-98-8)

3,9-Diazabicyclo[3.3.1]nonane (CAS No. 280-98-8) is a bicyclic organic compound that has garnered significant attention in the fields of medicinal chemistry, material science, and catalysis. Its unique structural features, characterized by two nitrogen atoms embedded in a rigid bicyclic framework, make it a valuable scaffold for various applications. Researchers and industry professionals often search for "3,9-Diazabicyclo[3.3.1]nonane uses" or "CAS 280-98-8 properties" to understand its potential in drug design and advanced materials.

The molecular structure of 3,9-Diazabicyclo[3.3.1]nonane consists of a six-membered ring fused to a five-membered ring, with nitrogen atoms positioned at the 3 and 9 positions. This arrangement imparts remarkable stability and rigidity, which are highly desirable in the development of pharmaceutical intermediates. Recent studies have highlighted its role in creating "highly selective enzyme inhibitors" and "metal-organic frameworks (MOFs)," aligning with the growing interest in sustainable chemistry and green synthesis methods.

One of the most searched topics related to 3,9-Diazabicyclo[3.3.1]nonane is its application in "catalysis and ligand design." The compound's ability to coordinate with transition metals has made it a popular choice for designing efficient catalysts used in cross-coupling reactions and hydrogenation processes. These applications are particularly relevant in the context of renewable energy and carbon-neutral technologies, which are currently dominating scientific discourse.

In the pharmaceutical industry, 3,9-Diazabicyclo[3.3.1]nonane derivatives are being explored for their potential in treating neurological disorders and infectious diseases. The bicyclic core structure offers a versatile platform for modifying pharmacological properties, such as bioavailability and target specificity. Queries like "3,9-Diazabicyclo[3.3.1]nonane in drug discovery" reflect the compound's growing importance in addressing global health challenges.

From a material science perspective, 3,9-Diazabicyclo[3.3.1]nonane is gaining traction as a building block for advanced polymers and supramolecular assemblies. Its rigid geometry and functionalizable nitrogen atoms enable the creation of materials with tailored mechanical and thermal properties. This aligns with the increasing demand for "smart materials" and "high-performance polymers" in industries ranging from aerospace to electronics.

The synthesis and purification of 3,9-Diazabicyclo[3.3.1]nonane (CAS No. 280-98-8) have also been topics of interest, with researchers seeking optimized protocols for large-scale production. Recent advancements in flow chemistry and continuous manufacturing have opened new avenues for efficient synthesis, addressing the need for sustainable and cost-effective production methods. Searches for "3,9-Diazabicyclo[3.3.1]nonane synthesis" often lead to discussions about green chemistry principles and atom economy.

In conclusion, 3,9-Diazabicyclo[3.3.1]nonane (CAS No. 280-98-8) stands as a multifaceted compound with broad applications across scientific disciplines. Its structural uniqueness and functional versatility continue to inspire innovations in drug development, catalysis, and material science. As research progresses, this compound is likely to remain a focal point for scientists exploring "next-generation therapeutics" and "sustainable materials," making it a cornerstone of modern chemical innovation.

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